An In-depth Technical Guide to the Physicochemical Properties of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl Chloride
An In-depth Technical Guide to the Physicochemical Properties of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride, a key intermediate in the synthesis of complex organic molecules for pharmaceutical and materials science applications. This document delves into its physicochemical properties, a detailed synthesis protocol, safety considerations, and its applications, with a focus on providing actionable insights for laboratory and development settings.
Introduction
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride is a substituted aromatic acyl chloride. Its molecular architecture, featuring an ethoxy group, a fluorinated benzyl ether linkage, and a reactive benzoyl chloride moiety, makes it a versatile building block in organic synthesis. The presence of these distinct functional groups allows for a wide range of chemical transformations, rendering it a valuable precursor for the synthesis of novel compounds with potential therapeutic activities. The fluorobenzyl group, in particular, is a common motif in medicinal chemistry, often introduced to enhance metabolic stability or binding affinity to biological targets.
Molecular Structure and Physicochemical Properties
The structure of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride is characterized by a central benzene ring substituted at the 1, 3, and 4 positions. The reactive acyl chloride group at position 1 is the primary site for nucleophilic attack. The ethoxy group at position 3 and the 2-fluorobenzyl ether at position 4 modulate the reactivity of the acyl chloride and influence the overall physicochemical properties of the molecule.
Caption: Molecular structure of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride.
Table 1: Physicochemical Properties of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl Chloride and Related Compounds
| Property | Value for 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride | Reference Compound: 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride | Reference Compound: 2-Fluorobenzoyl chloride[1] |
| Molecular Formula | C₁₆H₁₄ClFO₃ | C₁₆H₁₄ClFO₃ | C₇H₄ClFO |
| Molecular Weight | 308.73 g/mol | 308.73 g/mol | 158.56 g/mol |
| Appearance | Expected to be a colorless to yellow liquid or low melting solid | Not specified | Colorless liquid |
| Melting Point | Not experimentally determined; likely a low melting solid | Not specified | 4 °C |
| Boiling Point | Not experimentally determined; expected to be high, likely decomposes | Not specified | 206 °C at 760 mmHg |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, toluene). Reacts with protic solvents (e.g., water, alcohols). | Not specified | Decomposes in water |
Reactivity Profile
The primary reactive center of this molecule is the acyl chloride functional group. Benzoyl chlorides are known to be excellent electrophiles and readily undergo nucleophilic acyl substitution reactions.[2] The chlorine atom is a good leaving group, facilitating the attack of various nucleophiles on the carbonyl carbon.
Common reactions include:
-
Hydrolysis: Reacts with water to form the corresponding carboxylic acid, 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid, and hydrochloric acid. This reaction is often vigorous, and the compound is considered moisture-sensitive.[3]
-
Alcoholysis: Reacts with alcohols to form esters.
-
Aminolysis: Reacts with amines to form amides.
-
Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst.
The electron-donating ethoxy group and the electron-withdrawing fluorine on the benzyl group can influence the reactivity of the acyl chloride, though the effect is generally modest compared to the inherent reactivity of the acyl chloride itself.
Proposed Synthesis Protocol
The synthesis of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride is a multi-step process that begins with commercially available starting materials. The following protocol is a scientifically plausible route based on established organic chemistry transformations.
Caption: Proposed synthetic workflow for 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride.
Step 1: Synthesis of 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde
This step involves the Williamson ether synthesis to couple 3-ethoxy-4-hydroxybenzaldehyde with 2-fluorobenzyl chloride.
-
Materials:
-
3-Ethoxy-4-hydroxybenzaldehyde
-
2-Fluorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
To a solution of 3-ethoxy-4-hydroxybenzaldehyde in anhydrous DMF, add anhydrous potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-fluorobenzyl chloride dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and pour into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Step 2: Oxidation to 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic Acid
The aldehyde is then oxidized to the corresponding carboxylic acid.
-
Materials:
-
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde
-
Potassium permanganate (KMnO₄) or another suitable oxidizing agent
-
Aqueous sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the aldehyde in a suitable solvent mixture, such as aqueous acetone or pyridine.
-
Slowly add a solution of potassium permanganate while maintaining the temperature.
-
Stir the reaction until the purple color of the permanganate disappears.
-
Filter the mixture to remove manganese dioxide.
-
Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with water, and dry.
-
Step 3: Conversion to 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl Chloride
The final step is the conversion of the carboxylic acid to the acyl chloride. This is a common transformation in organic synthesis.[4][5]
-
Materials:
-
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoic acid
-
Oxalyl chloride ((COCl)₂) or thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
A catalytic amount of anhydrous DMF
-
-
Procedure:
-
Suspend the carboxylic acid in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of DMF.
-
Slowly add oxalyl chloride or thionyl chloride to the suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir until gas evolution ceases and the reaction is complete (monitor by IR spectroscopy for the disappearance of the carboxylic acid O-H stretch).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude benzoyl chloride. The product is often used in the next step without further purification.
-
Applications in Research and Drug Development
Substituted benzoyl chlorides are valuable intermediates in the synthesis of a wide array of organic compounds.[6][7] 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride is particularly useful for introducing the 3-ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl moiety into target molecules. This can be advantageous in drug discovery for several reasons:
-
Scaffold for Novel Compounds: It serves as a starting point for the synthesis of new chemical entities with potential biological activity. The benzoyl chloride can be reacted with various amines and alcohols to create libraries of amides and esters for screening.
-
Modification of Existing Drugs: This reagent can be used to modify the structure of known active compounds to improve their pharmacokinetic or pharmacodynamic properties.
-
Probing Structure-Activity Relationships (SAR): The introduction of the fluorobenzyl ether group allows for the systematic exploration of SAR. The fluorine atom can act as a hydrogen bond acceptor and can block metabolic oxidation at that position, potentially increasing the half-life of a drug candidate.
Safety and Handling
As with all acyl chlorides, 3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride should be handled with care in a well-ventilated fume hood. It is expected to be corrosive and a lachrymator.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Moisture Sensitivity: The compound is moisture-sensitive and will react with water to release corrosive hydrochloric acid gas.[3] Store in a tightly sealed container under an inert atmosphere and handle using anhydrous techniques.
-
Incompatible Materials: Avoid contact with water, alcohols, amines, and strong bases.
-
First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.
Conclusion
3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride is a valuable and versatile chemical intermediate for the synthesis of complex organic molecules. Its unique combination of functional groups provides a platform for creating novel compounds with potential applications in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties, reactivity, and a reliable synthetic protocol are essential for its effective use in a research and development setting. Adherence to strict safety protocols is paramount when handling this reactive compound.
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Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. Retrieved from [Link]
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Amerigo Scientific. (n.d.). 3-Ethoxy-4-[(3-fluorobenzyl)oxy]benzoyl chloride. Retrieved from [Link]
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